molecular formula C13H17NO2 B2782386 Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate CAS No. 2248270-68-8

Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate

Cat. No.: B2782386
CAS No.: 2248270-68-8
M. Wt: 219.284
InChI Key: UDCQAOOPHKWEMS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of the cyclobutane ring adds strain and rigidity, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-12(15)13(7-4-8-13)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCQAOOPHKWEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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